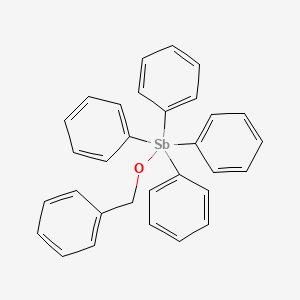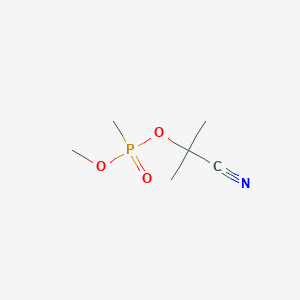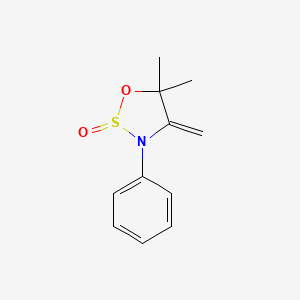
5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is a chemical compound with the molecular formula C11H13NO2S . This compound belongs to the class of oxathiazolidines, which are heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms in a five-membered ring structure. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a ketone with a thiourea derivative in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one include other oxathiazolidines and related heterocyclic compounds. Examples include:
- 5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione
- 1,5-Dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the oxathiazolidine ring. This structure imparts unique chemical and biological properties to the compound, making it a valuable subject for research and industrial applications .
Properties
CAS No. |
60839-91-0 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5,5-dimethyl-4-methylidene-3-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C11H13NO2S/c1-9-11(2,3)14-15(13)12(9)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChI Key |
UDWYKYKZDSGHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(S(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


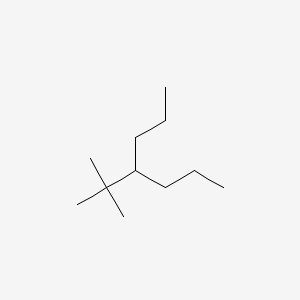
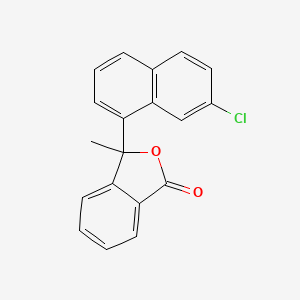
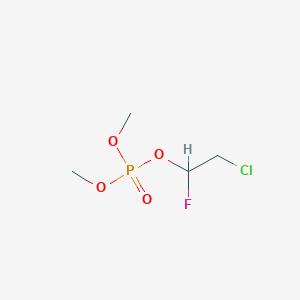
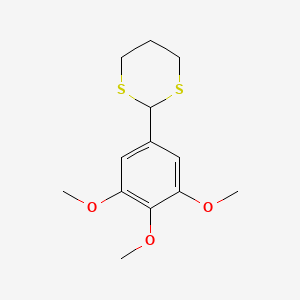
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)

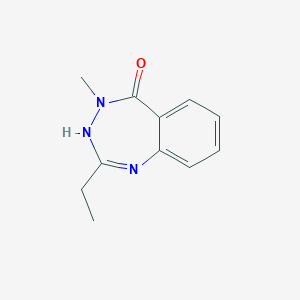
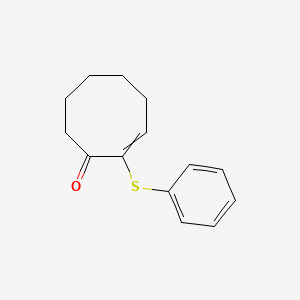
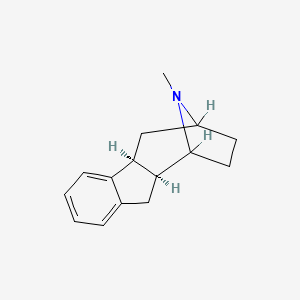

silanol](/img/structure/B14622148.png)
